![molecular formula C16H12N4O7 B3854389 (Z)-4-[4-(2,4-dinitroanilino)anilino]-4-oxobut-2-enoic acid](/img/structure/B3854389.png)
(Z)-4-[4-(2,4-dinitroanilino)anilino]-4-oxobut-2-enoic acid
Overview
Description
(Z)-4-[4-(2,4-dinitroanilino)anilino]-4-oxobut-2-enoic acid is an organic compound characterized by the presence of nitro groups and an enone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-[4-(2,4-dinitroanilino)anilino]-4-oxobut-2-enoic acid typically involves multi-step organic reactions. One possible route could involve the nitration of aniline derivatives followed by coupling reactions to introduce the enone moiety. The reaction conditions may include the use of strong acids for nitration and base-catalyzed conditions for coupling reactions.
Industrial Production Methods
Industrial production of such compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro groups in the compound can undergo further oxidation to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), sulfuric acid.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of aniline derivatives.
Substitution: Formation of halogenated or sulfonated aromatic compounds.
Scientific Research Applications
Chemistry
The compound can be used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
Industry
In the industrial sector, the compound may be used in the production of dyes, pigments, and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (Z)-4-[4-(2,4-dinitroanilino)anilino]-4-oxobut-2-enoic acid would depend on its specific application. For example, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
- (Z)-4-[4-(2,4-dinitrophenyl)anilino]-4-oxobut-2-enoic acid
- (Z)-4-[4-(2,4-dinitrobenzyl)anilino]-4-oxobut-2-enoic acid
Uniqueness
The presence of the dinitroanilino groups and the enone structure makes (Z)-4-[4-(2,4-dinitroanilino)anilino]-4-oxobut-2-enoic acid unique compared to other similar compounds. These structural features may impart specific chemical reactivity and biological activity that are distinct from other related compounds.
Properties
IUPAC Name |
(Z)-4-[4-(2,4-dinitroanilino)anilino]-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O7/c21-15(7-8-16(22)23)18-11-3-1-10(2-4-11)17-13-6-5-12(19(24)25)9-14(13)20(26)27/h1-9,17H,(H,18,21)(H,22,23)/b8-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CINWJNUJCYISJS-FPLPWBNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)/C=C\C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


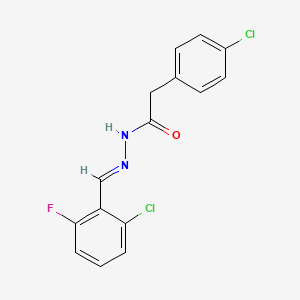
![2-chloro-N'-[1-(4-pyridinyl)ethylidene]benzohydrazide](/img/structure/B3854319.png)
![4-[2-(4-bromobenzoyl)carbonohydrazonoyl]-2-methoxy-3-nitrophenyl acetate](/img/structure/B3854325.png)
![ethyl N-[(E)-1-(4-fluorophenyl)ethylideneamino]carbamate](/img/structure/B3854334.png)
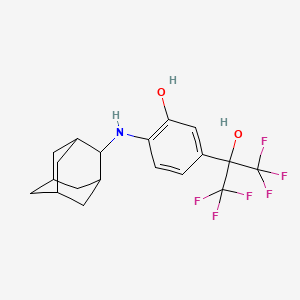
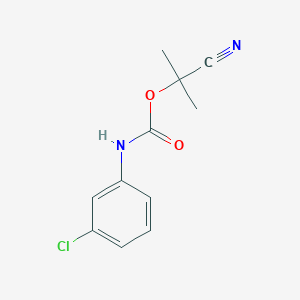
![2-Methoxy-3-nitro-4-[(E)-{[2-(2,4,6-tribromophenoxy)acetamido]imino}methyl]phenyl acetate](/img/structure/B3854357.png)
![N-(3-methylphenyl)-4-oxo-4-[2-(4-pyridinylmethylene)hydrazino]butanamide](/img/structure/B3854363.png)
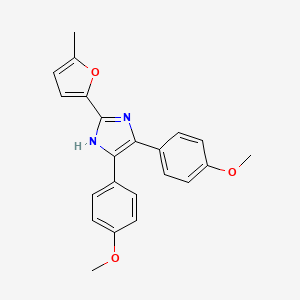
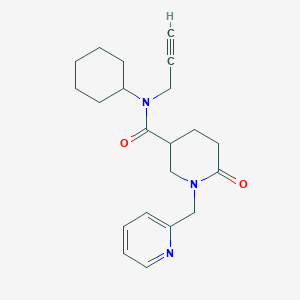
![ethyl (2E)-2-[(3-carbamoyl-4-chlorophenyl)hydrazinylidene]-2-cyanoacetate](/img/structure/B3854377.png)
![4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]benzoic acid](/img/structure/B3854379.png)
![N'-[4-(dipropylamino)benzylidene]-3-nitrobenzohydrazide](/img/structure/B3854381.png)
![1-[4-(3-methylbutoxy)benzoyl]proline](/img/structure/B3854394.png)
